molecular formula C22H18FN5O B2933108 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide CAS No. 897623-65-3

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide

Cat. No. B2933108
CAS RN: 897623-65-3
M. Wt: 387.418
InChI Key: XSTADDICOHYFPU-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. This compound has been extensively studied for its potential use in treating psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). In

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic and pharmacodynamic profiles of compounds are critical for determining their applicability in various scientific and therapeutic contexts. For example, ketamine, known for its NMDA receptor antagonistic properties, has been studied for its potential in anesthesia and pain therapy due to its unique pharmacokinetics and rapid onset of action. The use of S-ketamine, an enantiomer of ketamine, highlights the importance of stereochemistry in drug action, potentially offering insights into optimizing compounds like N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide for specific applications (Peltoniemi et al., 2016).

Toxicological Profiles and Safety Evaluations

Understanding the toxicological profiles of chemical compounds is essential for their safe application in scientific research. For instance, the review of the toxicity of various fluorophores used in molecular imaging provides a framework for assessing the safety of new compounds for in vivo diagnostic or therapeutic purposes. This research underscores the need for comprehensive toxicological evaluations to ensure the safety of compounds like N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide when considering their use in medical or environmental applications (Alford et al., 2009).

Environmental Impact and Degradation

Research on the environmental fate and impact of chemical compounds is crucial for understanding their broader implications. The analysis of global trends in studies on the herbicide 2,4-D offers insights into the environmental and health risks of widespread chemical use, suggesting areas of focus for future research on compounds with potential environmental release. Such studies could inform the development and application of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide, particularly in terms of minimizing its environmental footprint (Zuanazzi et al., 2020).

properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O/c23-18-11-13-19(14-12-18)28-20(25-26-27-28)15-24-22(29)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21H,15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTADDICOHYFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2,2-diphenylacetamide

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